

spectroscopic data of 2-Methylaminopyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylaminopyrimidine

Cat. No.: B1361839

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **2-Methylaminopyrimidine**

This guide provides a comprehensive overview of the spectroscopic data for **2-Methylaminopyrimidine**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and logical workflows for analysis.

Molecular Structure

2-Methylaminopyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The structure consists of a pyrimidine ring substituted with a methylamino group at the second position.

Caption: Molecular structure of **2-Methylaminopyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For **2-Methylaminopyrimidine**, both ^1H and ^{13}C NMR provide critical information about the arrangement of atoms.

Predicted ^1H and ^{13}C NMR Data

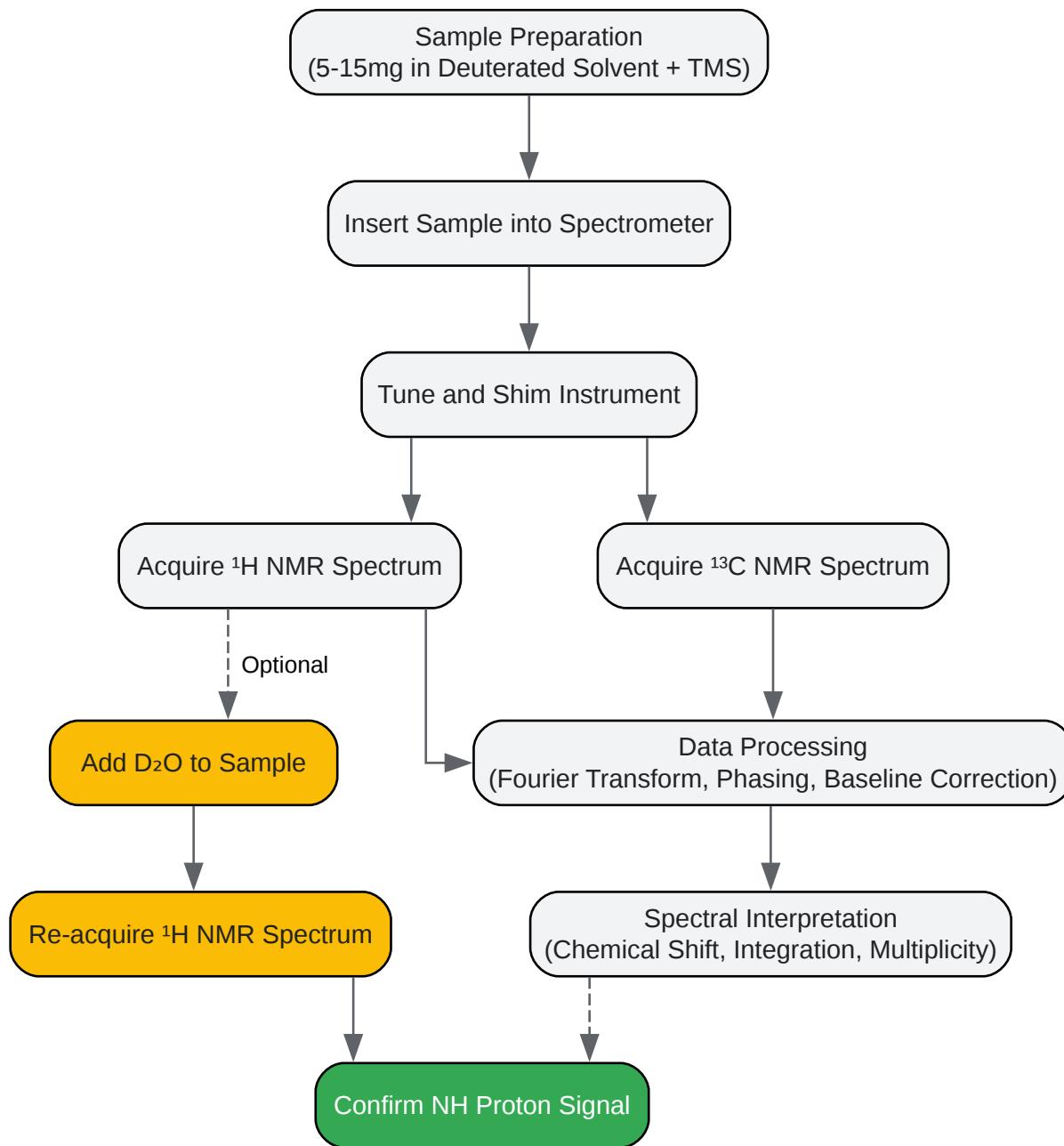
The following tables summarize the expected chemical shifts (δ) for **2-Methylaminopyrimidine**. These values are based on data from structurally similar compounds and general principles of NMR spectroscopy for pyrimidine derivatives.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H5 (pyrimidine ring)	~6.5 - 6.7	Triplet (t)	1H	J = 4.8
H4, H6 (pyrimidine ring)	~8.2 - 8.4	Doublet (d)	2H	J = 4.8
NH (amino group)	~5.0 - 5.5	Broad Singlet (br s)	1H	-
CH ₃ (methyl group)	~2.9 - 3.1	Doublet (d)	3H	J = 5.0

Note: The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature and may be broadened or exchange with D₂O.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectral Data


Carbon Assignment	Expected Chemical Shift (δ , ppm)
C5 (pyrimidine ring)	~110 - 112
C4, C6 (pyrimidine ring)	~157 - 159
C2 (pyrimidine ring)	~162 - 164
CH ₃ (methyl group)	~28 - 30

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of **2-Methylaminopyrimidine**.

- Sample Preparation:
 - Weigh approximately 5-15 mg of high-purity **2-Methylaminopyrimidine**.[\[3\]](#)
 - Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[\[1\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[\[3\]](#)
 - Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - For ^{13}C NMR, use a proton-decoupled sequence to obtain singlets for each unique carbon atom. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of ^{13}C .
- D_2O Exchange (for NH identification):
 - After acquiring the initial ^1H NMR spectrum, remove the sample from the spectrometer.[\[1\]](#)
 - Add one to two drops of deuterium oxide (D_2O) to the NMR tube.[\[1\]](#)
 - Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[\[1\]](#)

- Re-acquire the ^1H NMR spectrum under the same conditions. The signal corresponding to the NH proton should disappear or significantly diminish.[1]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for **2-Methylaminopyrimidine**.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3500	N-H Stretch	Secondary Amine
3000 - 3100	C-H Stretch	Aromatic (pyrimidine ring)
2850 - 2960	C-H Stretch	Aliphatic (methyl group)
1580 - 1650	C=N, C=C Stretch	Pyrimidine Ring
1400 - 1500	C-N Stretch	Aromatic Amine
1350 - 1450	C-H Bend	Aliphatic (methyl group)
650 - 900	C-H Bend	Aromatic (out-of-plane)

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

This method is suitable for solid samples like **2-Methylaminopyrimidine**.^[4]

- Sample Preparation:
 - Place a small amount (~10-20 mg) of the solid sample into a clean vial or test tube.^[4]
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.^[4]
 - Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[4]

- Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[4]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument to subtract any atmospheric interference (CO₂, H₂O).
 - Acquire the sample spectrum.
 - If the peaks are too intense (flat-topped), clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[4]
- Data Analysis:
 - Label the significant absorption peaks on the spectrum.
 - Correlate the observed wavenumbers with known functional group vibrations to confirm the structure.

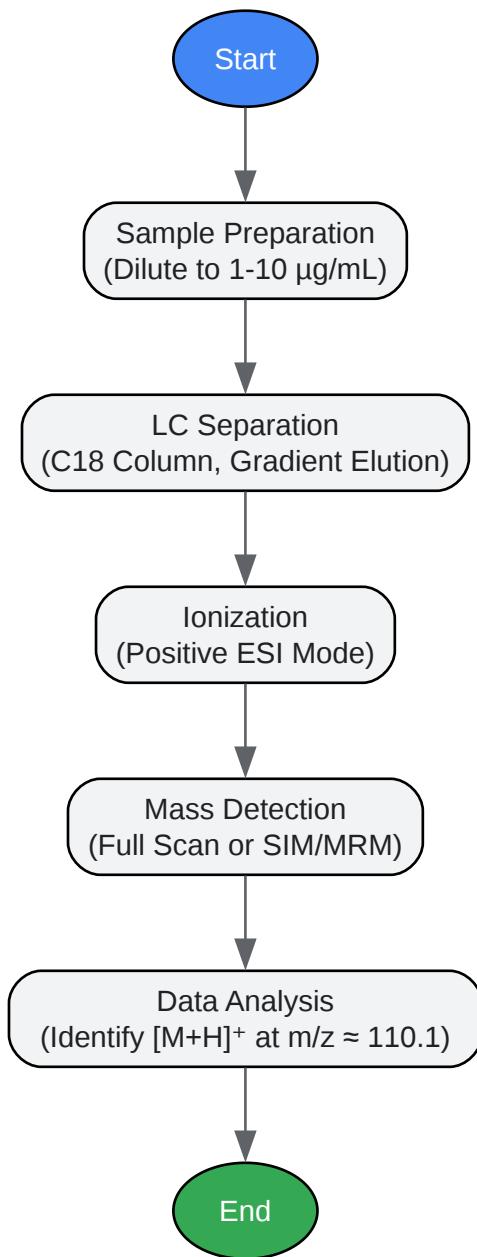
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For **2-Methylaminopyrimidine** (Molecular Formula: C₅H₇N₃, Molecular Weight: 109.13 g/mol).
[2]

Table 4: Predicted MS Data (Electron Ionization and Electrospray Ionization)


Ionization Mode	Predicted Ion (m/z)	Description
Electron Ionization (EI)	109	Molecular Ion (M^+)
EI	108	$[M-H]^+$
EI	94	$[M-CH_3]^+$
EI	81	$[M-N_2H]^+$
Electrospray (ESI+)	110.07	Protonated Molecule $[M+H]^+$ (Exact Mass: 110.0718)

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small molecules.[\[5\]](#)

- Sample Preparation:
 - Prepare a stock solution of **2-Methylaminopyrimidine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[6\]](#)
 - Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[\[6\]](#)
 - If the sample matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[\[5\]](#)
 - Transfer the final solution to an appropriate autosampler vial.[\[6\]](#)
- LC-MS Analysis:
 - Liquid Chromatography:
 - Use a suitable C18 column for separation.
 - Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

- Mass Spectrometry:
 - Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.[5]
 - Acquire data in full scan mode to detect the protonated molecule $[M+H]^+$ at $m/z \approx 110.1$.
 - For higher sensitivity and selectivity, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method if conducting quantitative analysis.[5]
- Data Analysis:
 - Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
 - Confirm the molecular weight by identifying the $[M+H]^+$ ion.
 - If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to further confirm the structure.

[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [spectroscopic data of 2-Methylaminopyrimidine (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361839#spectroscopic-data-of-2-methylaminopyrimidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com